molecular formula C18H18N4O2 B7477251 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide

3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No. B7477251
M. Wt: 322.4 g/mol
InChI Key: IQLSVDGMADXMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as UNC3866, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecules that act as inhibitors of the bromodomain and extraterminal (BET) proteins. These proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation.

Mechanism of Action

3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide acts as a selective inhibitor of BET proteins, specifically targeting the bromodomains of these proteins. The bromodomains are responsible for the recognition of acetylated lysine residues on histones, which is a critical step in the regulation of gene expression. By inhibiting the activity of BET proteins, this compound can modulate gene expression and potentially lead to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells and reduce the expression of pro-inflammatory cytokines. This compound has also been shown to modulate the expression of genes involved in various biological processes, including cell cycle regulation, apoptosis, and immune response.

Advantages and Limitations for Lab Experiments

3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide has several advantages for laboratory experiments, including its high potency and selectivity for BET proteins. However, the compound also has limitations, including its low solubility and stability, which can make it challenging to work with in laboratory settings. Additionally, the compound has not yet been extensively tested in animal models, which limits its potential for clinical translation.

Future Directions

There are several future directions for research on 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide, including the optimization of its chemical structure to improve its solubility and stability. Additionally, further studies are needed to investigate the compound's efficacy in animal models and its potential for clinical translation. Other potential areas of research include the identification of biomarkers for patient selection and the development of combination therapies with other drugs to enhance the compound's therapeutic effects.
Conclusion
This compound is a promising compound with potential therapeutic applications for the treatment of cancer, inflammation, and other diseases. The compound acts as a selective inhibitor of BET proteins, modulating gene expression and potentially leading to the suppression of cancer cell growth and inflammation. While this compound has several advantages for laboratory experiments, further research is needed to optimize its chemical structure and investigate its efficacy in animal models. Overall, this compound represents a promising avenue for the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the preparation of starting materials, followed by the formation of key intermediates, and the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to inhibit the activity of BET proteins, which are involved in the regulation of gene expression. BET inhibitors have been identified as potential therapeutic agents for the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c19-18(24)22-14-5-3-4-12(10-14)17(23)20-9-8-13-11-21-16-7-2-1-6-15(13)16/h1-7,10-11,21H,8-9H2,(H,20,23)(H3,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLSVDGMADXMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.